Isopropyl pentyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

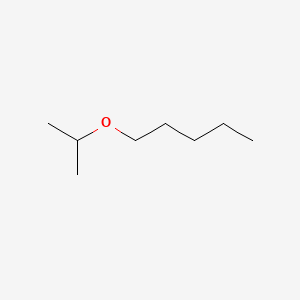

Structure

2D Structure

3D Structure

Properties

CAS No. |

5756-37-6 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

1-propan-2-yloxypentane |

InChI |

InChI=1S/C8H18O/c1-4-5-6-7-9-8(2)3/h8H,4-7H2,1-3H3 |

InChI Key |

FDUGUUVTGOZJQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isopropyl pentyl ether chemical properties and structure

An In-depth Technical Guide to Isopropyl Pentyl Ether: Chemical Properties, Structure, and Applications

Introduction

This compound, a member of the ether family of organic compounds, is a molecule of interest for researchers and scientists in various fields, including synthetic chemistry and drug development. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups, with the general formula R-O-R'.[1] this compound is an asymmetrical ether, containing an isopropyl group and a straight-chain pentyl group. Its chemical properties, particularly its relative inertness, make it a valuable solvent for a range of chemical reactions and extractions.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to research and pharmaceutical development professionals.

It is important to distinguish between isomers. While this guide focuses on this compound (1-isopropoxypentane), another common isomer is isopropyl tert-pentyl ether (2-methyl-2-isopropoxybutane).[3][4][5][6] The specific arrangement of the pentyl group significantly influences the molecule's physical and chemical properties.

Chemical Structure and Nomenclature

The structural identity of a chemical compound is fundamental to understanding its behavior.

-

IUPAC Name : 1-(propan-2-yloxy)pentane[7]

-

Canonical SMILES : CCCCCOC(C)C[7]

-

InChI : InChI=1S/C8H18O/c1-4-5-6-7-9-8(2)3/h8H,4-7H2,1-3H3[7][8]

Figure 1: 2D Structure of this compound

graph Isopropyl_Pentyl_Ether {

layout=neato;

node [shape=plaintext];

C1 -- O [len=1.5];

O -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C2 -- C4 [len=1.5];

C1 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- C7 [len=1.5];

C7 -- C8 [len=1.5];

// Atom labels

C1 [label="CH₂"];

O [label="O"];

C2 [label="CH"];

C3 [label="CH₃"];

C4 [label="CH₃"];

C5 [label="CH₂"];

C6 [label="CH₂"];

C7 [label="CH₂"];

C8 [label="CH₃"];

}

Caption: Preferred synthetic pathway for this compound via Williamson synthesis.

Experimental Protocol: Generalized Williamson Ether Synthesis

-

Alkoxide Formation : In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve pentan-1-ol in a suitable anhydrous solvent (e.g., THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol and form the sodium pentoxide nucleophile.

-

Nucleophilic Substitution : To the generated alkoxide solution, add 2-halopropane (e.g., 2-bromopropane) dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be required to drive the reaction to completion.[10]

-

Workup and Purification : Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.[11] Wash the organic layer with water and brine to remove any remaining base or salt. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by distillation.

Reactivity

Ethers are generally unreactive towards many reagents, including dilute acids, bases, halogens, and nucleophiles.[2] This stability is a key reason for their widespread use as solvents. However, they undergo a few characteristic reactions.

-

Acidic Cleavage : The most significant reaction of ethers is their cleavage by strong, concentrated acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[2][12] The reaction involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. For this compound, the Sₙ2 attack by the bromide or iodide ion will occur at the less sterically hindered carbon of the pentyl group, yielding isopropanol and 1-halopentane.[2]

-

Peroxide Formation : A critical safety concern with ethers is their tendency to form explosive peroxides upon exposure to air, light, and heat.[13] These peroxides can detonate when heated or concentrated. Therefore, ethers should be stored in tightly sealed, opaque containers and should be tested for the presence of peroxides before distillation or concentration.[13][14]

Applications in Research and Drug Development

The ether functional group is a common structural motif in many biologically active molecules and pharmaceuticals.[1]

-

Reaction Solvent : Due to their low reactivity and ability to dissolve a wide range of organic compounds, ethers like this compound are excellent solvents for carrying out chemical reactions, particularly those involving organometallic reagents like Grignard reagents.[1]

-

Extraction Solvent : In the pharmaceutical industry, ethers are used as extraction solvents for the purification of Active Pharmaceutical Ingredients (APIs) and natural products.[15]

-

Pharmaceutical Building Blocks : The ether linkage is present in numerous drugs. The synthesis of these molecules often involves ether formation as a key step.

-

Excipients and Drug Delivery : While not this compound itself, related ether compounds like Polyethylene glycol (PEG) are widely used as excipients in pharmaceutical formulations, acting as solvents, plasticizers, and surfactants.[1] The lipophilic nature of alkyl ethers can also be exploited in designing drug delivery systems to enhance penetration through biological membranes.[16]

Safety and Handling

Proper handling of ethers is crucial to ensure laboratory safety.

-

Hazards :

-

Flammability : this compound is a flammable liquid. Vapors can form explosive mixtures with air and may travel to an ignition source.[13][17]

-

Peroxide Formation : May form explosive peroxides upon storage and exposure to air.[13]

-

Health : May cause drowsiness or dizziness upon inhalation.[17] It can be irritating to the eyes, respiratory system, and skin.[18]

-

Handling Precautions :

-

Storage :

Conclusion

This compound is a structurally simple yet chemically significant molecule. Its properties are defined by the ether functional group and the specific nature of its isopropyl and pentyl substituents. A thorough understanding of its synthesis, primarily through the Williamson ether synthesis, and its reactivity, especially its cleavage by strong acids and potential for peroxide formation, is essential for its safe and effective use. As a representative of the asymmetrical ether class, it serves as a valuable compound for applications ranging from a reaction solvent to a potential structural component in more complex molecules relevant to the pharmaceutical industry.

References

- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.

- National Institute of Standards and Technology. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Institute of Standards and Technology. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.

- Stenutz, R. (n.d.). This compound.

- SPI Supplies Division. (n.d.). Safety Data Sheet.

- Chemistry Steps. (n.d.). Williamson Ether Synthesis.

- National Institute of Standards and Technology. (n.d.). Pentane, 1-(1-methylethoxy)-. NIST Chemistry WebBook.

- (n.d.). Safety data sheet.

- Wikipedia. (n.d.). Williamson ether synthesis.

- (n.d.). The Williamson Ether Synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- (n.d.). Williamson Ether Synthesis.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Isopropyl ether.

- PrepChem.com. (n.d.). Synthesis of isopropyl ether.

- PrepChem.com. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether.

- Pearson. (2024). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?.

- Chemistry LibreTexts. (2024). Spectroscopy of Ethers.

- Chemistry LibreTexts. (2024). Reactions of Ethers: Acidic Cleavage.

- (n.d.). Permitted Daily Exposure for Diisopropyl Ether as a Residual Solvent in Pharmaceuticals.

- SpectraBase. (n.d.). Isopropyl ether - Optional[1H NMR] - Spectrum.

- YouTube. (2009). Reaction of sec-butyl isopropyl ether with Hydrobromic Acid.

- SpectraBase. (n.d.). Isopropyl ether - Optional[17O NMR] - Chemical Shifts.

- Google Patents. (n.d.). Process for preparing diisopropyl ether.

- National Center for Biotechnology Information. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. PMC.

- ResearchGate. (2025). Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study.

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isopropyl tert-pentyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Isopropyl tert-pentyl ether [webbook.nist.gov]

- 5. Isopropyl tert-pentyl ether [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pentane, 1-(1-methylethoxy)- [webbook.nist.gov]

- 9. This compound [stenutz.eu]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. youtube.com [youtube.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Permitted Daily Exposure for Diisopropyl Ether as a Residual Solvent in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bg.cpachem.com [bg.cpachem.com]

- 18. 2spi.com [2spi.com]

Introduction: The Strategic Synthesis of an Asymmetrical Ether

An In-depth Technical Guide to the Laboratory Synthesis of Isopropyl Pentyl Ether

This compound (IUPAC name: 1-(propan-2-yloxy)pentane) is an asymmetrical ether with the chemical formula C8H18O.[1][2] While not as common as diethyl ether or tetrahydrofuran, its utility in research and development stems from its specific solvent properties and its role as an intermediate in the synthesis of more complex molecules. This guide provides a comprehensive, mechanistically-grounded protocol for the laboratory synthesis of this compound, designed for researchers and drug development professionals. Our approach prioritizes not just the procedural steps but the underlying chemical principles that ensure a high-yield, high-purity outcome. The chosen synthetic route is the Williamson ether synthesis, a classic and robust method for forming the ether linkage.[3][4]

Pillar 1: Synthetic Strategy and Mechanistic Causality

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers via a bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] The reaction involves an alkoxide ion acting as a nucleophile, which attacks an alkyl halide to form the ether and a salt byproduct.

For an asymmetrical ether like this compound, two synthetic disconnections are theoretically possible:

-

Route A: Sodium isopropoxide (nucleophile) + 1-bromopentane (electrophile)

-

Route B: Sodium pentoxide (nucleophile) + 2-bromopropane (electrophile)

A critical analysis of the SN2 mechanism dictates the superior choice. The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon atom. The reaction rate follows the order: methyl > primary > secondary >> tertiary.[4]

-

Route A employs a primary alkyl halide (1-bromopentane), which is an ideal substrate for an SN2 reaction. The backside attack by the isopropoxide nucleophile is sterically accessible.

-

Route B involves a secondary alkyl halide (2-bromopropane). Here, the increased steric bulk around the electrophilic carbon would significantly hinder the SN2 pathway. Furthermore, the alkoxide would more readily act as a base, leading to a competing E2 elimination reaction that would primarily yield propene gas, drastically reducing the desired ether product yield.[5]

Therefore, Route A is the only logical and efficient pathway for the synthesis of this compound. This choice is a self-validating system, as it is designed to favor the desired substitution mechanism over competing elimination reactions.

The Reaction Mechanism: A Two-Step Process

The chosen synthesis proceeds in two distinct mechanistic steps, which are visualized in the diagram below.

-

Alkoxide Formation: Isopropanol is deprotonated by a strong base, typically sodium metal (Na) or sodium hydride (NaH), to form the potent nucleophile, sodium isopropoxide. This is an acid-base reaction where the alcohol acts as the acid.

-

Nucleophilic Substitution (SN2): The resulting sodium isopropoxide attacks the primary carbon of 1-bromopentane. The reaction occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken.[3]

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Pillar 2: A Validated Experimental Protocol

This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Reagent and Solvent Data

A thorough understanding of the properties of all materials is fundamental to safe and successful execution.

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |

| Isopropanol | C₃H₈O | 60.10 | 82.5 | 0.786 | Flammable, Eye Irritant |

| Sodium (metal) | Na | 22.99 | 97.8 (m.p.) | 0.968 | Water Reactive, Corrosive |

| 1-Bromopentane | C₅H₁₁Br | 151.04 | 130-132 | 1.218[6][7] | Flammable, Skin/Eye Irritant[8] |

| Anhydrous Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 | Highly Flammable, Peroxide Former |

| This compound | C₈H₁₈O | 130.23[1] | ~126[2] | N/A | Flammable (presumed) |

Experimental Workflow Diagram

The overall process from starting materials to the final, purified product is outlined below.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

SAFETY NOTE: This procedure must be conducted in a certified fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. All glassware must be thoroughly dried in an oven before use to prevent violent reactions with sodium metal.

1. Preparation of Sodium Isopropoxide (in situ) a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add 80 mL of anhydrous isopropanol. b. Begin stirring and carefully add 2.3 g (0.1 mol) of sodium metal, cut into small pieces, to the isopropanol. The reaction is exothermic and will produce hydrogen gas. Add the sodium in portions to control the reaction rate. c. The mixture may need to be gently heated to ensure all the sodium dissolves.[9] The reaction is complete when the sodium is fully consumed and a clear or slightly hazy solution of sodium isopropoxide is formed.

2. Williamson Ether Synthesis a. Allow the sodium isopropoxide solution to cool to room temperature. b. Add 15.1 g (12.4 mL, 0.1 mol) of 1-bromopentane dropwise via the dropping funnel over 20-30 minutes. An exothermic reaction will occur, and a white precipitate of sodium bromide (NaBr) will form. c. After the addition is complete, heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours to ensure the reaction goes to completion.[10]

3. Work-up and Isolation a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a 500 mL separatory funnel containing 100 mL of deionized water. The water will dissolve the NaBr salt and any unreacted sodium isopropoxide. c. Extract the aqueous mixture with two 50 mL portions of diethyl ether. Combine the organic layers in the separatory funnel. d. Wash the combined organic layers with 50 mL of water, followed by 50 mL of saturated sodium chloride solution (brine) to aid in layer separation.[11] e. Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. The drying agent should be added until it no longer clumps together.

4. Purification and Characterization a. Decant or filter the dried organic solution into a round-bottom flask. b. Remove the bulk of the diethyl ether solvent using a rotary evaporator. c. Assemble a fractional distillation apparatus. Carefully distill the remaining liquid. d. Collect the fraction that boils at approximately 126 °C.[2] This is the purified this compound. e. The final product should be a clear, colorless liquid. Its identity and purity can be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.[1] The absence of starting material peaks (e.g., the C-Br signal in the ¹³C NMR) and a clean boiling point range indicate high purity.

Pillar 3: Authoritative Grounding and References

This guide is grounded in established principles of organic synthesis and chemical safety. The Williamson ether synthesis is a well-documented and reliable method, and the procedural steps are based on standard laboratory techniques for reaction work-up and purification.[12][13][14]

References

- Sysem Chem. (n.d.). What is 1-Bromopentane - Properties & Specifications.

- ChemicalBook. (2023). 1-Bromopentane | 110-53-2.

- CymitQuimica. (n.d.). CAS 683-60-3: Sodium isopropoxide.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Wikipedia. (2023, October 28). Williamson ether synthesis.

- Guidechem. (n.d.). 1-Bromopentane 110-53-2 wiki.

- University of Michigan. (n.d.). The Williamson Ether Synthesis.

- LookChem. (n.d.). General procedures for the purification of Esters.

- Sigma-Aldrich. (n.d.). 1-Bromopentane 98 110-53-2.

- BOC Sciences. (n.d.). Understanding 1-Bromopentane: Properties, Safety, and Applications.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Biosynth. (n.d.). Sodium isopropoxide | 683-60-3.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- ChemTalk. (n.d.). Williamson Ether Synthesis.

- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.

- Google Patents. (n.d.). US2556248A - Ether purification by distillation and adsorption.

- Google Patents. (n.d.). US3450608A - Purification of ethers.

- NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium [Video]. YouTube.

- Stenutz. (n.d.). This compound.

- University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.

- Fisher Scientific. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45.

- Pearson. (2024, March 21). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?.

- Sciencemadness Discussion Board. (2012, February 24). Prep. of dilute sodium isopropoxide from NaOH.

- Sciencemadness Discussion Board. (2020, June 30). Making sodium isopropoxide - Sodium is not dissolving.

- NIST. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.

- Google Patents. (n.d.). US6444862B1 - Synthesis and isolation of metal alkoxides.

- ResearchGate. (n.d.). Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35.

- SpectraBase. (n.d.). Isopropyl ether.

- Sciencemadness.org. (2010, September 11). Synthesis of Diisopropyl-ether.

- DePauw University. (n.d.). Williamson Ether Synthesis.

- ChemX. (2017, March 17). Purification and Drying: Diethyl Ether [Video]. YouTube.

Sources

- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. 1-Bromopentane | 110-53-2 [chemicalbook.com]

- 7. 1-溴戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. Sciencemadness Discussion Board - Making sodium isopropoxide - Sodium is not dissolving - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. byjus.com [byjus.com]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]

- 13. US3450608A - Purification of ethers - Google Patents [patents.google.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of Isopropyl Pentyl Ether

This guide provides a comprehensive overview of the key physical properties of isopropyl pentyl ether, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these fundamental characteristics. The content is structured to offer not just data, but also a deeper understanding of the experimental rationale and the importance of empirical validation in chemical science.

Introduction to this compound

This compound, also known as 1-isopropoxypentane, is an aliphatic ether with the chemical formula C8H18O. Its structure consists of an isopropyl group and a pentyl group linked by an oxygen atom. Ethers are a class of organic compounds widely utilized in the chemical and pharmaceutical industries as solvents, intermediates, and in some cases, as components of fuel additives. The physical properties of a specific ether like this compound are critical in determining its suitability for various applications, influencing factors such as reaction kinetics, purification processes, and formulation stability. A thorough understanding of its boiling point and density is therefore paramount for its effective and safe use in a laboratory or industrial setting.

Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid. For this compound, the reported boiling point is 126 °C . This value is a crucial parameter for its purification by distillation and for defining the temperature range of its liquid state under ambient pressure.

Experimental Determination of Boiling Point

The precise experimental determination of a boiling point is essential for verifying the purity of a substance. The following protocol outlines a standard method for this measurement.

This method relies on heating a small sample of the liquid in a distillation apparatus and observing the temperature at which a stable liquid-vapor equilibrium is achieved. The temperature of the vapor condensing on the thermometer bulb provides an accurate measure of the boiling point at the prevailing atmospheric pressure.

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: As the liquid heats up, vapor will rise and begin to condense on the thermometer bulb. The temperature will rise and then stabilize.

-

Data Recording: Record the temperature at which the vapor is continuously condensing on the thermometer bulb and dripping into the condenser. This stable temperature is the observed boiling point.

-

Pressure Correction: If the atmospheric pressure during the experiment deviates significantly from standard pressure (760 mmHg), a correction may be necessary to report the normal boiling point.

The stability of the temperature reading during distillation is a key indicator of the sample's purity. A pure compound will exhibit a sharp, constant boiling point, whereas a mixture will typically boil over a range of temperatures. This inherent feature of the protocol serves as a self-validating mechanism for the purity of the this compound being analyzed.

Caption: Workflow for the experimental determination of density using a pycnometer.

Synthesis of this compound

For researchers requiring a custom synthesis of this compound, the Williamson ether synthesis is a classic and reliable method.

Williamson Ether Synthesis

This S(_N)2 reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide. For the synthesis of this compound, there are two possible routes:

-

Route A: Sodium isopropoxide reacting with 1-halopentane.

-

Route B: Sodium pentoxide reacting with 2-halopropane.

Route A is generally preferred because the S(_N)2 reaction is more efficient with a primary alkyl halide (1-halopentane) than a secondary one (2-halopropane), which is more prone to elimination side reactions.

-

Alkoxide Formation: Sodium metal is cautiously added to an excess of dry isopropanol under an inert atmosphere to form sodium isopropoxide.

-

Nucleophilic Substitution: 1-Bromopentane (or another 1-halopentane) is added to the solution of sodium isopropoxide.

-

Reaction: The mixture is heated under reflux for a specified period to drive the S(_N)2 reaction to completion.

-

Workup and Purification: The reaction mixture is cooled, and excess isopropanol is removed. The residue is partitioned between water and a non-polar organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude this compound is then purified by distillation.

Caption: Williamson ether synthesis pathway for this compound.

Data Summary

| Physical Property | Value | Method of Determination |

| Boiling Point | 126 °C | Experimental (Distillation) |

| Density | Not reported | Experimental (Pycnometry) |

| Molecular Formula | C8H18O | - |

| Molecular Weight | 130.23 g/mol | - |

References

- Stenutz, R. This compound.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- MaTestLab. (2024). Liquid Density Measurement US Lab.

- RSC Education. Measuring density | Class experiment.

- WJEC. Determination of the density of liquids and solids.

- Chemistry Steps. Williamson Ether Synthesis.

- Khan Academy. Williamson ether synthesis.

- ChemTalk. Williamson Ether Synthesis.

- BYJU'S. Williamson Ether Synthesis reaction.

- PubChem. This compound.

- Cheméo. Chemical Properties of Isopropyl tert-pentyl ether.

- NIST. Isopropyl tert-pentyl ether.

- University of Toronto. Williamson Ether Synthesis.

- Stenutz, R. This compound.

An In-Depth Technical Guide to Isopropyl Pentyl Ether

This guide provides a comprehensive overview of isopropyl pentyl ether, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and safety protocols, grounding all information in authoritative sources to ensure scientific integrity.

Nomenclature and Identification

The systematic naming of ethers is crucial for unambiguous communication in scientific literature. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. For this compound, the IUPAC name is 1-propan-2-yloxypentane [1]. This name is derived by treating the larger alkyl group (pentyl) as the parent alkane and the smaller alkoxy group (isopropoxy) as a substituent on the first carbon of the pentane chain. Another acceptable, though less formal, IUPAC name is 2-isopropoxypentane [2].

A variety of synonyms and identifiers are used in different contexts, from chemical databases to commercial suppliers.

| Identifier Type | Value |

| Common Name | This compound[1] |

| IUPAC Name | 1-propan-2-yloxypentane[1] |

| Synonyms | 1-Isopropoxypentane, 1-Methylethyl pentyl ether, Isopropylpentylether[1] |

| CAS Number | 5756-37-6[1] |

| Molecular Formula | C8H18O[1][3] |

| InChIKey | FDUGUUVTGOZJQR-UHFFFAOYSA-N[1] |

| SMILES | CCCCCOC(C)C[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from its use as a solvent to its role as a reactant. These properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 126 °C | [4] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis of this compound

The most common and versatile method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. The choice of reactants is critical to maximize the yield and minimize side reactions, such as elimination.

Principle: To synthesize this compound, there are two possible routes:

-

Reacting sodium isopropoxide with 1-bromopentane.

-

Reacting sodium pentoxide with 2-bromopropane.

Route 1 is preferred. The reaction of a primary alkyl halide (1-bromopentane) with an alkoxide is a classic SN2 reaction. Route 2, which involves a secondary alkyl halide (2-bromopropane), would lead to a significant amount of propene as a byproduct due to E2 elimination, thus reducing the ether yield.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from isopropanol and 1-bromopentane.

Step 1: Preparation of Sodium Isopropoxide

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of dry isopropanol.

-

Carefully add small pieces of sodium metal (approx. 2.3 g, 0.1 mol) to the isopropanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood.

-

Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isopropoxide in isopropanol.

Step 2: Ether Formation

-

To the stirred solution of sodium isopropoxide, add 1-bromopentane (approx. 15.1 g, 0.1 mol) dropwise from the dropping funnel.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Caption: Williamson ether synthesis workflow for this compound.

Chemical Reactivity

Ethers are generally considered to be unreactive compounds, which is why they are often used as solvents in organic reactions.[5] They are stable to most bases, nucleophiles, and mild acids. However, they undergo a characteristic cleavage reaction when treated with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI).[5]

Acidic Cleavage of Ethers

The cleavage of this compound with a strong acid like HBr proceeds via a nucleophilic substitution mechanism. The specific pathway, SN1 or SN2, depends on the structure of the alkyl groups attached to the oxygen atom.

In the case of this compound, the oxygen is bonded to a primary carbon (of the pentyl group) and a secondary carbon (of the isopropyl group). The reaction is initiated by the protonation of the ether oxygen to form a good leaving group (an alcohol). Then, the bromide ion (a good nucleophile) attacks one of the adjacent carbon atoms.

The nucleophilic attack will occur at the less sterically hindered site, which is the primary carbon of the pentyl group.[5] This results in an SN2 reaction, yielding 1-bromopentane and isopropanol. If an excess of HBr is used and the reaction is heated, the isopropanol formed can be further converted to 2-bromopropane.[6]

Caption: Acidic cleavage of this compound via an SN2 mechanism.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a laboratory setting.[7]

General Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[8][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing.[7]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[8] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[8] |

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep in a flammables-designated area.[7]

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow product to enter drains.[7][9]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.

- NIST. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.

- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.

- PrepChem.com. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether.

- LibreTexts Chemistry. (2024, July 30). 18.4: Reactions of Ethers- Acidic Cleavage.

- Brainly. (2018, September 1). 2-Isopropoxypentane, Mention the structure of the given IUPAC named compound.

- PubChem. (n.d.). 2-Propoxypentane. National Center for Biotechnology Information.

- PubChem. (n.d.). (2R)-2-propoxypentane. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of isopropyl ether.

- Stenutz. (n.d.). This compound.

- YouTube. (2009, October 22). Reaction of sec-butyl isopropyl ether with Hydrobromic Acid.

Sources

- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.in [brainly.in]

- 3. Isopropyl tert-pentyl ether [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. fishersci.ie [fishersci.ie]

- 8. fishersci.com [fishersci.com]

- 9. efcgases.com [efcgases.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Isopropyl Pentyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl pentyl ether, also known as 1-(1-methylethoxy)pentane, is an aliphatic ether with the chemical formula C8H18O.[1][2] Its unique combination of properties, including moderate volatility and good solvency for a range of organic compounds, makes it a compound of interest in various chemical applications. This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, safety considerations, and potential applications, tailored for a scientific audience. The Chemical Abstracts Service (CAS) registry number for this compound is 5756-37-6 .[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective and safe use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5756-37-6 | [1] |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| IUPAC Name | 1-(1-methylethoxy)pentane | [1] |

| Synonyms | This compound, Ether, isopropyl pentyl | [1] |

| Boiling Point | 126 °C | Stenutz |

| InChI Key | FDUGUUVTGOZJQR-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCCOC(C)C | [1] |

Synthesis of this compound

The most common and versatile method for the laboratory synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[3][4][5] This method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[3][4][5]

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether.

Caption: General mechanism of the Williamson ether synthesis.

For the synthesis of this compound, there are two possible routes:

-

Route A: Reaction of sodium isopropoxide with 1-pentyl halide.

-

Route B: Reaction of sodium pentoxide with an isopropyl halide.

Route A is preferred because the SN2 reaction is more efficient with a primary alkyl halide (1-pentyl halide) and is less prone to the competing E2 elimination reaction that can occur with a secondary alkyl halide (isopropyl halide).[3]

Experimental Protocol: Williamson Synthesis of this compound

This protocol details the synthesis of this compound from isopropanol and 1-bromopentane.

Materials:

-

Isopropanol (Propan-2-ol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Alkoxide Formation: a. In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a magnetic stir bar and sodium hydride (1.1 equivalents). b. Add anhydrous diethyl ether or THF to the flask. c. Slowly add isopropanol (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C. d. After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.

-

Ether Formation: a. Cool the reaction mixture to 0 °C. b. Add 1-bromopentane (1.0 equivalent) dropwise from the dropping funnel. c. After the addition, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride. c. Add saturated aqueous ammonium chloride solution to the flask. d. Transfer the mixture to a separatory funnel and separate the organic layer. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous magnesium sulfate. g. Filter the drying agent and remove the solvent by rotary evaporation. h. Purify the crude this compound by fractional distillation to obtain the pure product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the isopropyl and pentyl groups. The protons on the carbons adjacent to the ether oxygen will be deshielded and appear further downfield (in the 3.4-4.5 ppm range).[6][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule. The carbons directly bonded to the ether oxygen will be shifted downfield, typically appearing in the 50-80 ppm range.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption in the range of 1050-1150 cm⁻¹.[6]

Applications

While specific, large-scale industrial applications for this compound are not extensively documented, its properties suggest potential utility in several areas:

-

Solvent: Like many ethers, it can be used as a solvent for a variety of organic reactions and extractions due to its ability to dissolve a range of nonpolar and moderately polar compounds.[8]

-

Fuel Additive: Some ethers are used as oxygenates and octane boosters in gasoline.[8] this compound could potentially serve a similar function.

-

Chemical Intermediate: It can be used as a starting material or intermediate in the synthesis of other organic compounds.

Safety and Handling

Ethers as a class of compounds require careful handling due to their flammability and the potential for peroxide formation.[9][10]

Hazards:

-

Flammability: this compound is expected to be a flammable liquid. Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

-

Peroxide Formation: Ethers, particularly those with secondary alkyl groups like the isopropyl group, are prone to forming explosive peroxides upon exposure to air and light.[9] It is crucial to test for the presence of peroxides before heating or distilling ethers. Store in airtight, light-resistant containers.

-

Inhalation: Inhalation of high concentrations of ether vapors may cause drowsiness, dizziness, and central nervous system depression.[11][12] Use in a well-ventilated area or with appropriate respiratory protection.

-

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[11]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[10]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Storage:

Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[10][13] Containers should be tightly sealed and protected from light.

Conclusion

This compound is a valuable compound for chemical research and synthesis. Its preparation via the Williamson ether synthesis is a classic and reliable method. A thorough understanding of its properties and adherence to strict safety protocols, particularly concerning its flammability and the risk of peroxide formation, are essential for its safe handling and successful application in the laboratory.

References

- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138582, this compound.

- SPI Supplies. (n.d.). Safety Data Sheet.

- Chemistry Steps. (n.d.). Williamson Ether Synthesis.

- (Reference not found with the provided inform

- CPAchem. (n.d.). Safety data sheet - Isopropyl ether.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Stenutz, R. (n.d.). This compound.

- (Reference not found with the provided inform

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Isopropyl ether.

- National Institute of Standards and Technology. (n.d.). Isopropyl tert-pentyl ether. In NIST Chemistry WebBook.

- (Reference not found with the provided inform

- SpectraBase. (n.d.). Isopropyl ether - Optional[1H NMR] - Spectrum.

- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Understanding Isopropyl Ether: A Deep Dive into Its Industrial Significance.

- Chemistry LibreTexts. (2023, January 14). 18.10: Spectroscopy of Ethers.

Sources

- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 2spi.com [2spi.com]

An In-depth Technical Guide to Isopropyl Pentyl Ether: Synthesis, Characterization, and Safe Handling

This guide provides a comprehensive technical overview of isopropyl pentyl ether, a chemical compound relevant to professionals in research, chemical synthesis, and drug development. Moving beyond basic data, this document elucidates the causal reasoning behind experimental procedures and emphasizes self-validating protocols to ensure scientific integrity. We will delve into its core properties, a detailed synthesis workflow, characterization techniques, and critical safety protocols, with a particular focus on the hazards inherent to ether compounds.

Core Molecular and Physicochemical Profile

This compound, also known by its IUPAC name 1-propan-2-yloxypentane, is an aliphatic ether. Like many ethers, its utility in the laboratory is often as a solvent or as an intermediate in organic synthesis. It is essential to distinguish it from its isomers, such as isopropyl tert-pentyl ether, as the structural arrangement significantly influences physical and chemical properties.

The fundamental identity of this compound is defined by its chemical formula and molecular weight.

A detailed summary of its properties is presented below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-propan-2-yloxypentane | [2] |

| CAS Number | 5756-37-6 | [2][3] |

| Synonyms | 2-Isopropoxypentane, Ether, isopropyl pentyl | [2] |

| Boiling Point | 126 °C | [3] |

| InChI Key | FDUGUUVTGOZJQR-UHFFFAOYSA-N | [2] |

| SMILES | CCCCCOC(C)C | [2] |

Synthesis of this compound: A Validated Protocol

The synthesis of an unsymmetrical ether like this compound is most reliably achieved via the Williamson ether synthesis . This method is chosen for its high efficiency and specificity, which minimizes the formation of unwanted byproducts. The alternative, an acid-catalyzed dehydration of a mixture of pentyl alcohol and isopropyl alcohol, would result in a statistical mixture of three different ethers (this compound, diisopropyl ether, and dipentyl ether) along with alkene elimination products, creating a significant purification challenge.

The Williamson synthesis proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from a primary or secondary alkyl halide. For this synthesis, we will deprotonate a primary alcohol (1-pentanol) to form the pentoxide nucleophile and react it with a secondary alkyl halide (2-bromopropane). This choice minimizes the competing E2 elimination reaction that can be significant when using a secondary alkoxide and a primary halide.

Experimental Protocol

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

-

1-Pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromopropane

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Wash the NaH dispersion with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF to the flask to create a slurry.

-

-

Formation of the Alkoxide:

-

Slowly add 1-pentanol (1.0 equivalent) dissolved in anhydrous THF to the NaH slurry via the dropping funnel over 30 minutes at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed. The completion of this step results in the formation of sodium pentoxide.

-

-

Nucleophilic Substitution:

-

Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup and Extraction:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to yield pure this compound. The product should be collected at its boiling point of approximately 126 °C.[3]

-

Synthesis Workflow Diagram

Caption: Ether Peroxide Safety Management Cycle.

Conclusion

This compound is a compound with practical applications in the chemical sciences. Its successful use hinges on a thorough understanding of its properties, a robust and logical synthesis strategy like the Williamson ether synthesis, and, most importantly, an unwavering commitment to rigorous safety protocols. The potential for peroxide formation is a critical hazard that must be managed proactively through proper storage, dating, and periodic testing. By integrating these principles, researchers and drug development professionals can handle this and other ether compounds safely and effectively.

References

Sources

A Technical Guide to the Williamson Ether Synthesis: Preparing Isopropyl Pentyl Ether

This guide provides an in-depth exploration of the Williamson ether synthesis, focusing on the strategic preparation of the asymmetrical ether, isopropyl pentyl ether. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to dissect the mechanistic underpinnings, strategic considerations, and practical execution of this cornerstone organic reaction. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.

Core Principles: The SN2 Mechanism and Strategic Disconnection

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2][3] The reaction's foundation is the bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5] This involves the backside attack of a potent nucleophile—an alkoxide ion—on an electrophilic carbon atom, typically an alkyl halide, displacing a leaving group in a single, concerted step.[1][6]

For an asymmetrical ether like this compound, a critical strategic decision arises. There are two potential disconnection pathways for the target molecule:

-

Route A: Isopropyl C-O bond is formed. Reactants are an isopropoxide nucleophile and a primary alkyl halide (1-halopentane).

-

Route B: Pentyl C-O bond is formed. Reactants are a pentoxide nucleophile and a secondary alkyl halide (2-haloisopropane).

A nuanced understanding of reaction kinetics dictates that Route A is vastly superior . The SN2 mechanism is exquisitely sensitive to steric hindrance at the electrophilic carbon.[7][8][9] Primary alkyl halides, having minimal steric bulk, are ideal substrates for SN2 reactions.[5][10] Conversely, secondary alkyl halides, like 2-haloisopropane in Route B, are significantly more hindered. This steric impediment not only slows the rate of the desired SN2 reaction but also promotes a competing and often dominant side reaction: the E2 elimination.[5][11][12]

The Inevitable Competition: SN2 vs. E2 Elimination

Alkoxides are not only strong nucleophiles but also strong bases.[8] When an alkoxide encounters a sterically hindered secondary or tertiary alkyl halide, it is more likely to act as a base, abstracting a β-hydrogen and initiating an E2 elimination to form an alkene.[1][13] In the context of Route B, the pentoxide would readily deprotonate the 2-haloisopropane, leading to a significant yield of propene and unreacted pentanol, thereby drastically reducing the yield of the desired ether.[5][11]

Therefore, the foundational principle for a successful Williamson synthesis of an unsymmetrical ether is to always choose the pathway that utilizes the least sterically hindered alkyl halide .[9][12][14] For this compound, this unequivocally means reacting sodium isopropoxide with a 1-halopentane.

Reaction Mechanism Diagram

The following diagram illustrates the preferred SN2 pathway (Route A).

Caption: SN2 mechanism for the synthesis of this compound.

Reagent Selection and Reaction Conditions

The success of the synthesis hinges on the appropriate choice of reagents and maintaining optimal reaction conditions.

-

Alkoxide Generation: Alcohols are generally poor nucleophiles for SN2 reactions.[5] Therefore, the parent alcohol (isopropanol) must first be deprotonated to form the much more nucleophilic isopropoxide ion.[15] This is typically achieved in situ by reacting the alcohol with a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, forming the sodium alkoxide and hydrogen gas, which drives the equilibrium.[5][9][10] Metallic sodium can also be used.

-

Alkyl Halide: The reactivity of the leaving group follows the trend I > Br > Cl > F. 1-Bromopentane is often the best compromise between high reactivity and cost. 1-Iodopentane would be faster but is more expensive, while 1-chloropentane would require more forcing conditions (higher temperature or longer reaction time).

-

Solvent: A polar aprotic solvent is essential.[16] Solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal.[2] They effectively solvate the sodium counter-ion while leaving the alkoxide nucleophile relatively "naked" and highly reactive. Protic solvents (e.g., water, or using the parent alcohol as the solvent) would solvate and stabilize the alkoxide through hydrogen bonding, severely diminishing its nucleophilicity and slowing the reaction.[16]

-

Temperature and Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive alkoxide and sodium hydride from reacting with atmospheric moisture and oxygen. The initial alkoxide formation can be done at 0 °C to control the evolution of hydrogen gas, followed by warming to room temperature or gentle heating (50-100 °C) to drive the SN2 reaction to completion in a reasonable timeframe (1-8 hours).[2]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from isopropanol and 1-bromopentane. All operations must be performed using anhydrous solvents and under an inert atmosphere.

Materials and Properties

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Isopropanol | 60.10 | 0.786 | 82.5 |

| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 1.396 | N/A |

| 1-Bromopentane | 151.04 | 1.218 | 129-130 |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 66 |

| This compound | 130.23 | ~0.76 | ~123-125 |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Alkoxide Formation:

-

Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Under a positive flow of nitrogen, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to create a stirrable suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add isopropanol (1.0 equivalent) dropwise via the dropping funnel. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

-

SN2 Reaction:

-

Add 1-bromopentane (1.0 equivalent) dropwise to the freshly prepared sodium isopropoxide solution at room temperature.

-

After the addition, heat the reaction mixture to a gentle reflux (~60-65 °C).

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the 1-bromopentane starting material. The reaction is typically complete within 2-6 hours.[2]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding cold water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash successively with water and then with a saturated brine solution to remove inorganic salts.[16][17]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[17]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by fractional distillation to obtain the pure this compound.[16]

-

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Competing E2 Elimination: Although minimized, some elimination can occur. | Lower the reaction temperature and increase the reaction time. Ensure the alkyl halide is added slowly to the alkoxide.[16] |

| 2. Incomplete Alkoxide Formation: Insufficient NaH or reaction time. | Use a slight excess (1.1-1.2 eq.) of NaH. Ensure the alcohol is completely deprotonated before adding the halide. | |

| 3. Wet Reagents/Solvent: Water quenches the NaH and the alkoxide. | Use freshly distilled, anhydrous solvents. Dry alcohols over molecular sieves if necessary. | |

| Reaction Fails to Start | 1. Poor Quality NaH: NaH may have been deactivated by atmospheric moisture. | Use a fresh bottle of NaH. Perform a test reaction on a small scale. |

| 2. Unreactive Alkyl Halide: Using an alkyl chloride may require more forcing conditions. | Switch to the corresponding alkyl bromide or iodide. Increase the reaction temperature. |

For certain sensitive substrates, a milder variation using silver oxide (Ag₂O) can be employed, which avoids the need to pre-form the highly basic alkoxide.[9][18] However, for a simple synthesis like this, the NaH method is robust and cost-effective.

Conclusion

The Williamson ether synthesis is a powerful tool for the targeted construction of ethers. The successful synthesis of this compound is a clear demonstration of its core principles: the strategic selection of a primary alkyl halide (1-halopentane) and a more sterically hindered alkoxide (isopropoxide) is paramount to favoring the desired SN2 pathway and suppressing the competing E2 elimination reaction. By carefully controlling reaction conditions, using anhydrous reagents, and following a systematic protocol, high yields of the target ether can be reliably achieved.

References

- Williamson ether synthesis - Wikipedia. (n.d.).

- Aurora Chemistry for everyone. (2022, January 14).

- Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- RSC Publishing. (2016, July 21).

- Liu, X. (2024). Organic Chemistry II. KPU Pressbooks.

- Pearson. (2024, March 21). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?

- Elimination reaction - Wikipedia. (n.d.).

- Wise Chemist. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- ChemistNate. (2022, February 1). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane [Video]. YouTube. [Link]

- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.

- Google Patents. (n.d.). CN102001915A - Manufacturing method of granular sodium tert-pentoxide.

- Quora. (2024, August 28). Why is williamson ether rxn a better method to make unsymmetrical ethers instead of H2SO4?

- Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.

- University of Calgary. (n.d.). Ch16 : ROH + R' X -> ROR' (Williamson).

- Khan Academy. (n.d.). Williamson ether synthesis [Video].

- Patalano, A. (2020, April 20). Williamson Ether Synthesis [Video]. YouTube. [Link]

- Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers.

- Chemistry LibreTexts. (2023, January 22). Ether Synthesis.

- PrepChem.com. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether.

- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Elimination reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Navigating the Uncharted: A Technical Guide to the Safe Handling of Isopropyl Pentyl Ether

For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into the laboratory workflow is a constant. Isopropyl pentyl ether, a less common ether solvent, presents a unique challenge due to the limited availability of comprehensive safety data. This guide is formulated to bridge that knowledge gap. By synthesizing established principles of ether safety with data from structurally analogous compounds, we present a robust framework for the safe handling, storage, and disposal of this compound and its isomers, such as isopropyl tert-pentyl ether. Our approach is grounded in the core tenets of chemical causality and proactive risk mitigation, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Profile

This compound (IPE) encompasses several isomers, with the most common being 1-isopropoxypentane and isopropyl tert-pentyl ether (also known as isopropyl tert-amyl ether or 2-isopropoxy-2-methylbutane). Due to a significant lack of specific safety and toxicological data for this compound, this guide will extrapolate potential hazards based on its chemical structure and the well-documented properties of similar aliphatic ethers.

Ethers as a class are characterized by an oxygen atom connected to two alkyl or aryl groups. Their chemical stability and low reactivity make them excellent solvents, but these properties also mask significant hazards, primarily extreme flammability and the potential for explosive peroxide formation.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (C8H18O) | Isopropyl tert-Pentyl Ether (C8H18O) | Diisopropyl Ether (C6H14O) | Diethyl Ether (C4H10O) |

| CAS Number | 5756-37-6[2] | 3249-46-5[3] | 108-20-3[4] | 60-29-7[5] |

| Molecular Weight | 130.23 g/mol [2] | 130.23 g/mol [3] | 102.17 g/mol | 74.12 g/mol [5] |

| Boiling Point | Data not available | ~118-120 °C (estimated) | 68 °C | 34.6 °C |

| Flash Point | Data not available | Data not available | -28 °C[4] | -45 °C[6] |

| Density | Data not available | Data not available | 0.725 g/cm³[4] | 0.713 g/cm³ |

| Vapor Pressure | Data not available | Data not available | 180 hPa at 20 °C[4] | 587 hPa at 20 °C |

| Solubility in Water | Low (expected) | Low (expected) | 12 g/L at 20 °C[4] | 69 g/L at 20 °C |

| Auto-ignition Temp. | Data not available | Data not available | 443 °C[4] | 160 °C |

Note: Data for this compound isomers is largely unavailable. Properties are extrapolated from trends in similar, well-characterized ethers. Higher molecular weight ethers generally exhibit higher boiling points, lower vapor pressures, and slightly higher flash points compared to their lower molecular weight counterparts.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are synergistic: its high flammability and its propensity to form shock-sensitive and explosive peroxides upon storage and exposure to air.

Flammability

Like most aliphatic ethers, this compound is expected to be a highly flammable liquid.[7] Its vapor is likely heavier than air, meaning it can accumulate in low-lying areas and travel a considerable distance to an ignition source, leading to a "flashback" scenario.[1]

Causality : The C-O-C ether linkage and the surrounding alkyl chains create a molecule with high volatility and a low flash point. The energy required to initiate combustion is low, and the vapor readily forms an explosive mixture with air.[5]

Peroxide Formation: The Hidden Danger

The most insidious hazard of ethers is their ability to undergo autoxidation in the presence of oxygen, light, and heat to form explosive peroxides and hydroperoxides.[8][9][10] This is a free-radical chain reaction that can occur even under normal storage conditions.[8]

Mechanism of Peroxide Formation:

-

Initiation : A hydrogen atom is abstracted from a carbon adjacent to the ether oxygen, forming an ether radical. This is promoted by light or heat.

-

Propagation : The ether radical reacts with molecular oxygen (O₂) to form a peroxy radical. This radical then abstracts a hydrogen from another ether molecule, forming a hydroperoxide and a new ether radical, continuing the chain.[8]

-

Concentration : As the solvent evaporates, these non-volatile peroxides become concentrated, creating a significant explosion hazard.[9] Distillation of an ether containing peroxides is extremely dangerous as it concentrates the peroxides in the distillation residue.[11]

Toxicological Profile (Extrapolated)

-

Inhalation : May cause drowsiness, dizziness, headache, and nausea.[12][13] High concentrations can lead to central nervous system (CNS) depression and respiratory irritation.[1][14]

-

Skin Contact : Prolonged or repeated contact may cause defatting of the skin, leading to dryness, cracking, and dermatitis.[12][14]

-

Eye Contact : Expected to cause mild to moderate eye irritation.[7]

-

Ingestion : Harmful if swallowed. Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.[15][16]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.

Engineering Controls

-

Ventilation : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ignition Source Control : Due to its high flammability, all sources of ignition must be rigorously excluded from the work area. This includes open flames, hot plates, static electricity, and non-intrinsically safe electrical equipment.[15][17] Use explosion-proof electrical/ventilating/lighting equipment.[4][12]

-

Grounding and Bonding : To prevent the buildup of static electricity, which can ignite ether vapors, containers and transfer equipment must be properly grounded and bonded.[12]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Personal Protective Equipment (PPE) Specification

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1 compliant splash-proof chemical goggles. A face shield should be worn over goggles for large-volume transfers. | Protects against splashes and vapors which can cause irritation.[7] |

| Hand | Nitrile or neoprene gloves. Check manufacturer's compatibility data. Double-gloving may be appropriate. | Provides a barrier against skin contact, which can cause defatting and irritation. |

| Body | Flame-resistant laboratory coat. | Protects skin from splashes and provides a layer of protection in case of a flash fire. |

| Respiratory | Not typically required when using a fume hood. For emergency situations or spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of vapors that can cause CNS depression and respiratory irritation.[12] |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is the most critical factor in preventing incidents.

Storage Protocol

-

Container : Store in the original, tightly sealed, light-resistant container.[17]

-

Atmosphere : If possible, purge the headspace of the container with an inert gas like nitrogen or argon before sealing to displace oxygen and inhibit peroxide formation.[10][18]

-

Location : Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sunlight, and sources of ignition.[17][18] Do not store in refrigerators or freezers that are not specifically designed for flammable materials.

-

Segregation : Store away from oxidizing agents and strong acids.[6]

-

Inventory Management : Purchase in small quantities to ensure rapid turnover.[9] All containers must be dated upon receipt and upon opening.[10] This is a non-negotiable step in managing the risk of peroxide formation.

Peroxide Detection and Management Protocol

Regular testing for peroxides is a cornerstone of safe ether management. Ethers should be tested before any distillation or concentration step, and periodically during storage.[12]

Step-by-Step Peroxide Test (Qualitative):

-

Preparation : Work in a chemical fume hood and wear appropriate PPE.

-

Reagent : Prepare a fresh solution of 10% potassium iodide (KI) in deionized water. Acidify with a few drops of dilute hydrochloric or acetic acid just before use.

-

Procedure : Add 1-2 mL of the this compound to an equal volume of the acidified KI solution in a test tube.

-

Observation : Stopper and shake the test tube. A yellow to brown color indicates the presence of peroxides (due to the oxidation of I⁻ to I₂).[8]

-

Interpretation :

-

No color change : Peroxides are below detectable limits.

-

Pale yellow : Low levels of peroxides present. Use with caution, but do not distill or concentrate.

-

Brown/Dark color : High and dangerous levels of peroxides. Do not handle the container further. Contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[10]

-

Disposal Timeline:

-

Unopened Container : Discard or test after 12 months from the date of receipt.

-

Opened Container : Discard or test after 6 months from the date of opening.[10]

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response

-

Evacuation : Immediately evacuate all non-essential personnel from the area.

-

Ignition Control : Eliminate all ignition sources.[15]

-

Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment : For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.[7]

-

Cleanup : Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[17]

-

Decontamination : Clean the spill area with soap and water.

Fire Response

-

Alarm : Activate the nearest fire alarm and alert personnel.

-

Extinguishing Media : For small fires, use a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher. Do not use water, as it may be ineffective and can spread the flammable liquid.[1]

-

Evacuation : If the fire is large or cannot be immediately extinguished, evacuate the area and follow your institution's emergency procedures.

First Aid

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-